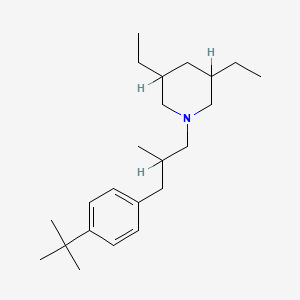
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-ethyl-5-methyl-1,3,2-oxazaphosphorine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .
Industrial Production Methods
In industrial settings, the production of cyclophosphamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves careful control of temperature, pressure, and reaction time to achieve the desired results .
化学反応の分析
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form active metabolites such as 4-hydroxycyclophosphamide and aldophosphamide.
Reduction: Reduction reactions can convert cyclophosphamide into less active or inactive forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with DNA, leading to cross-linking and strand breakage.
Common Reagents and Conditions
Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes, which facilitate the formation of active metabolites. The reactions typically occur under physiological conditions, such as in the liver where metabolic activation takes place .
Major Products Formed
The major products formed from the reactions of cyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites are responsible for the compound’s cytotoxic effects .
科学的研究の応用
Cyclophosphamide has a wide range of scientific research applications, including:
作用機序
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary molecular targets are the N7 position of guanine bases in DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately causing cell death . The pathways involved include the activation of cytochrome P450 enzymes in the liver, which convert cyclophosphamide into its active forms .
類似化合物との比較
Similar Compounds
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Chlorambucil: A nitrogen mustard used primarily in the treatment of chronic lymphocytic leukemia.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted delivery to cancer cells . Its versatility and effectiveness make it a cornerstone in cancer chemotherapy .
特性
CAS番号 |
78219-98-4 |
|---|---|
分子式 |
C10H21Cl2N2O2P |
分子量 |
303.16 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-6-ethyl-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C10H21Cl2N2O2P/c1-3-10-9(2)8-13-17(15,16-10)14(6-4-11)7-5-12/h9-10H,3-8H2,1-2H3,(H,13,15) |
InChIキー |
ZULRCOHEQPQWAX-UHFFFAOYSA-N |
正規SMILES |
CCC1C(CNP(=O)(O1)N(CCCl)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)

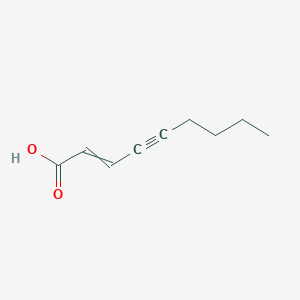
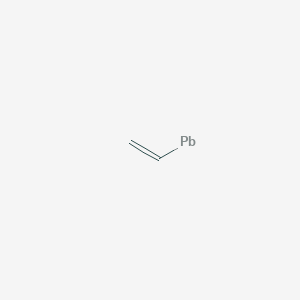

silane](/img/structure/B14446906.png)
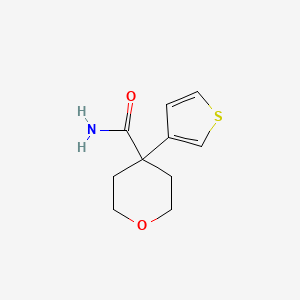
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
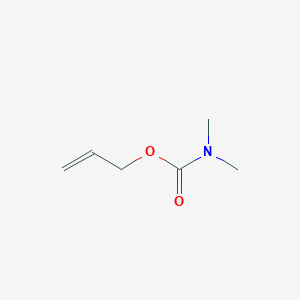

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


